molecular formula C34H33ClN2O B14079625 (1S,2R,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((S)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride

(1S,2R,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((S)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride

Cat. No.: B14079625
M. Wt: 521.1 g/mol
InChI Key: PICKZKQBJJCSSV-ROXGWBBHSA-M
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Description

The compound “(1S,2R,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((S)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride” is a complex organic molecule that features multiple functional groups, including an anthracene moiety, a quinoline derivative, and a quinuclidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual components:

    Anthracen-9-ylmethyl: This can be synthesized through Friedel-Crafts alkylation of anthracene.

    Quinolin-4-ylmethyl: This can be prepared via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Quinuclidine: This can be synthesized through the hydrogenation of quinuclidine derivatives.

The final compound is obtained by coupling these components under specific reaction conditions, such as using a strong base and a suitable solvent to facilitate the formation of the quinuclidin-1-ium chloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The quinuclidine nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Alkylated or acylated quinuclidine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology

In biological research, the compound may serve as a probe for studying the interactions of quinoline and quinuclidine derivatives with biological targets.

Medicine

Potential medicinal applications include the development of new drugs targeting specific receptors or enzymes, leveraging the unique structural features of the compound.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. For example, the quinoline moiety may interact with DNA or enzymes, while the quinuclidine structure could target neurotransmitter receptors. The anthracene group may contribute to the compound’s photophysical properties, enabling its use in imaging or sensing applications.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((S)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium bromide
  • (1S,2R,4S,5R)-1-(Anthracen-9-ylmethyl)-2-((S)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium iodide

Uniqueness

The chloride salt form of the compound may exhibit different solubility and stability properties compared to its bromide and iodide counterparts. Additionally, the specific arrangement of functional groups in this compound may confer unique reactivity and interaction profiles, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C34H33ClN2O

Molecular Weight

521.1 g/mol

IUPAC Name

(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride

InChI

InChI=1S/C34H33N2O.ClH/c1-2-23-21-36(22-31-27-11-5-3-9-25(27)19-26-10-4-6-12-28(26)31)18-16-24(23)20-33(36)34(37)30-15-17-35-32-14-8-7-13-29(30)32;/h2-15,17,19,23-24,33-34,37H,1,16,18,20-22H2;1H/q+1;/p-1/t23-,24-,33+,34-,36-;/m0./s1

InChI Key

PICKZKQBJJCSSV-ROXGWBBHSA-M

Isomeric SMILES

C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Cl-]

Canonical SMILES

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Cl-]

Origin of Product

United States

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